Betaine aldehyde

Übersicht

Beschreibung

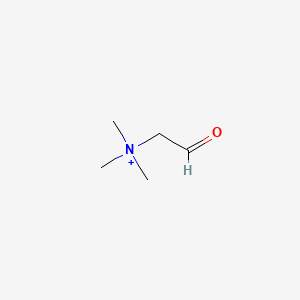

Betaine aldehyde, also known as BTL, belongs to the class of organic compounds known as tetraalkylammonium salts. These are organonitrogen compounds containing a quaternary ammonium substituted with four alkyl chains. Betaine aldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Betaine aldehyde has been found in human epidermis and kidney tissues. Within the cell, betaine aldehyde is primarily located in the cytoplasm and mitochondria. Betaine aldehyde participates in a number of enzymatic reactions. In particular, Betaine aldehyde can be converted into betaine; which is mediated by the enzyme Alpha-aminoadipic semialdehyde dehydrogenase. Furthermore, Betaine aldehyde can be biosynthesized from choline; which is mediated by the enzyme choline dehydrogenase, mitochondrial. Furthermore, Betaine aldehyde can be biosynthesized from choline through the action of the enzyme choline dehydrogenase, mitochondrial. Finally, Betaine aldehyde can be converted into betaine; which is mediated by the enzyme Alpha-aminoadipic semialdehyde dehydrogenase. In humans, betaine aldehyde is involved in the sarcosine oncometabolite pathway and the betaine metabolism pathway. Outside of the human body, betaine aldehyde can be found in a number of food items such as guava, rye, durian, and prunus (cherry, plum). This makes betaine aldehyde a potential biomarker for the consumption of these food products.

Betaine aldehyde is a quaternary ammonium ion that is nitrogen substituted by three methyl groups and a 2-oxoethyl group. It is an intermediate in the metabolism of amino acids like glycine, serine and threonine. It has a role as an Escherichia coli metabolite, a plant metabolite, an Aspergillus metabolite, a mouse metabolite and a human metabolite.

Wissenschaftliche Forschungsanwendungen

Plant Biology and Stress Response

Betaine aldehyde dehydrogenases (BADHs) play a significant role in plants, especially in response to abiotic stress. The initial characterization of BADH as an enzyme involved in glycine betaine (GB) production led to detailed studies on its role in improving abiotic stress tolerance in plants through transgenic expression. Recent research also suggests the potential of BADH as an antibiotic-free marker for selecting transgenic plants and its major role in fragrance production in aromatic rice varieties (Fitzgerald, Waters, & Henry, 2009).

Enzymatic Characterization in Barley

In barley, BADH enzymes show distinct enzymatic properties in their peroxisomal and cytosolic forms. This study provides insights into the main roles of these enzymes in glycine betaine synthesis and polyamine catabolism, which are crucial for plant stress responses (Fujiwara et al., 2008).

Kinetic and Structural Features

BADH enzymes are unique in their ability to catalyze the NAD(P)+-dependent oxidation of betaine aldehyde to glycine betaine. This property has significant implications in osmotic stress coping, methionine synthesis, and in the metabolic pathways of various organisms (Muñoz-Clares, Díaz-Sánchez, González‐Segura, & Montiel, 2010).

Application in Animal Husbandry

Betaine aldehyde has been used as an additive in young quail diets, showing significant improvements in meat productivity and physical growth without negative effects on the organoleptic properties of poultry meat (Gainullina, Kuznetsova, & Kurenkov, 2022).

Role in Marine Crustaceans

BADH in marine crustaceans is crucial for overcoming environmental stress. It helps in the accumulation of glycine betaine, an important osmoregulator, in response to variations in salinity, temperature, and oxygen concentration in seawater (Stephens-Camacho, Muhlia-Almazán, Sánchez‐Paz, & Rosas-Rodríguez, 2015).

Real-time Monitoring of Metabolism

The metabolism of betaine aldehyde can be monitored in real-time using hyperpolarized magnetic resonance spectroscopy. This novel approach opens possibilities for kinetic studies of oxidase/dehydrogenase enzymes in vitro and in vivo (Allouche-arnon et al., 2013).

Eigenschaften

CAS-Nummer |

7418-61-3 |

|---|---|

Produktname |

Betaine aldehyde |

Molekularformel |

C5H12NO+ |

Molekulargewicht |

102.15 g/mol |

IUPAC-Name |

trimethyl(2-oxoethyl)azanium |

InChI |

InChI=1S/C5H12NO/c1-6(2,3)4-5-7/h5H,4H2,1-3H3/q+1 |

InChI-Schlüssel |

SXKNCCSPZDCRFD-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC=O |

Kanonische SMILES |

C[N+](C)(C)CC=O |

Andere CAS-Nummern |

7418-61-3 |

Physikalische Beschreibung |

Solid |

Synonyme |

etaine aldehyde glycine betaine aldehyde |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

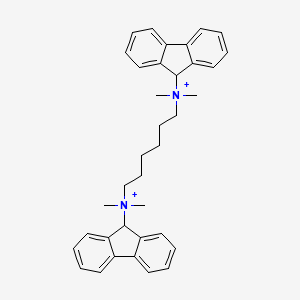

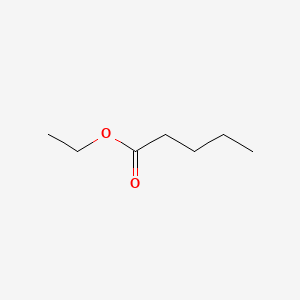

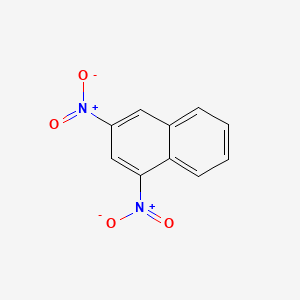

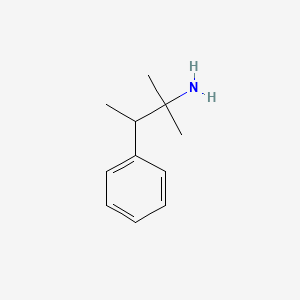

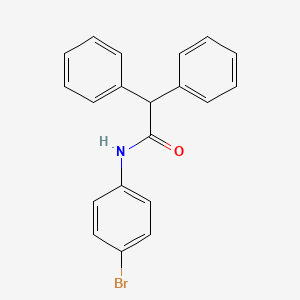

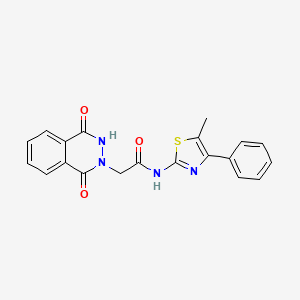

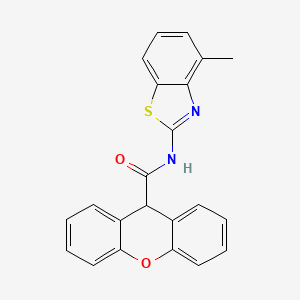

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methoxy-5-(2-oxo-1-benzopyran-3-yl)phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1222015.png)

![4-[[2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1222017.png)

![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B1222025.png)

![2-[4-(Cyclohexylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1222029.png)